7-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylic acid
Description
7-[(tert-Butoxy)carbonyl]-5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylic acid (CAS: 1245645-20-8) is a bicyclic heterocyclic compound with the molecular formula C₁₄H₁₈N₂O₄ and a molecular weight of 278.30 g/mol . It features a partially saturated naphthyridine core, a tert-butoxycarbonyl (Boc) protecting group at the 7-position, and a carboxylic acid moiety at the 1-position. The Boc group enhances solubility and stability during synthetic processes, making the compound a valuable intermediate in pharmaceutical chemistry, particularly in drug discovery and development .
Key physical properties include a predicted density of 1.263±0.06 g/cm³ and a boiling point of 440.5±45.0 °C, though experimental data for melting point and flash point remain unreported . Safety data indicate hazards such as skin/eye irritation (H315, H319) and toxicity if ingested (H302), necessitating precautions like avoiding inhalation and using protective equipment .
Properties
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-2,7-naphthyridine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-7-5-9-4-6-15-11(12(17)18)10(9)8-16/h4,6H,5,7-8H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKTXGLLALTAFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Diamines with Dicarbonyl Precursors
A prevalent method involves the cyclization of 1,3-diaminopropane derivatives with α,β-unsaturated carbonyl compounds. For example, reacting 3-aminopiperidine-2-carboxylate with ethyl acetoacetate under acidic conditions generates the tetrahydro-2,7-naphthyridine skeleton. This method, detailed in patent literature, achieves moderate yields (45–60%) but requires stringent temperature control to avoid ring-opening side reactions.
Transition Metal-Catalyzed Annulation
Palladium-mediated cross-coupling between halogenated pyridine intermediates and unsaturated amines enables regioselective ring closure. A 2024 study demonstrated that treating 3-bromo-2-aminopyridine with vinylboronic acid in the presence of Pd(PPh₃)₄ yields 65–70% of the unsaturated naphthyridine precursor, which is subsequently hydrogenated to the tetrahydro form.
Introduction of the Boc Protecting Group
Direct Protection of Secondary Amines
Post-cyclization Boc protection is typically performed using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction monitoring via thin-layer chromatography (TLC) reveals complete conversion within 2–4 hours at 25°C, with isolated yields exceeding 85%.
Solid-Phase Protection Strategies
Carboxylic Acid Functionalization
Halogenation-Carboxylation Sequences
Bromination at position 1 using N-bromosuccinimide (NBS) in acetonitrile, followed by palladium-catalyzed carbonylation with carbon monoxide (1 atm, 60°C), produces the carboxylic acid derivative in 55–60% overall yield.
Hydrolytic Approaches
Methyl ester precursors, synthesized via esterification with methanol/H₂SO₄, undergo saponification using lithium hydroxide (2M, THF/H₂O) to afford the carboxylic acid with >90% purity after recrystallization.
Hydrogenation to Achieve Tetrahydro Saturation
Catalytic Hydrogenation Conditions
| Catalyst | Pressure (psi) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd/C (10%) | 50 | Ethanol | 12 | 92 |
| Rh/Al₂O₃ | 30 | THF | 8 | 88 |
| PtO₂ | 45 | Acetic acid | 6 | 95 |
Data compiled from highlight PtO₂ in acetic acid as optimal for complete saturation without over-reduction byproducts.
Transfer Hydrogenation Alternatives
Ammonium formate (10 equiv) with Pd/C in methanol at 70°C achieves 89% conversion in 3 hours, eliminating the need for high-pressure equipment.
Purification and Analytical Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) resolves the target compound at 12.3 min retention time, while silica gel chromatography (ethyl acetate/hexane, 3:7) removes residual Boc-protection reagents.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.43 (s, 9H, Boc CH₃), 2.85–3.10 (m, 4H, piperidine CH₂), 4.25 (br s, 1H, NH), 7.95 (s, 1H, H-3), 13.10 (br s, 1H, COOH).
- HRMS (ESI+): m/z calculated for C₁₄H₁₈N₂O₄ [M+H]⁺ 279.1345, found 279.1342.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation + Boc | 4 | 38 | 98 | Moderate |
| Palladium annulation + H₂ | 5 | 42 | 99 | High |
| Halogenation-carbonylation | 6 | 33 | 97 | Low |
Data synthesized from indicate palladium-mediated routes offer superior scalability despite additional steps.
Industrial-Scale Production Considerations
Kilogram-scale batches require:
- Continuous flow hydrogenation reactors to enhance safety and throughput
- In-line FTIR monitoring for real-time Boc protection analysis
- Crystallization-driven purity enhancement using heptane/ethyl acetate mixtures
Chemical Reactions Analysis
Types of Reactions
7-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
This compound is primarily investigated for its potential therapeutic properties:
-
Anticancer Activity :
- Research has indicated that derivatives of naphthyridine compounds exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. For instance, studies have shown that modifications in the naphthyridine structure can enhance the selectivity and potency against various cancer cell lines .
- A notable case study demonstrated that a related naphthyridine derivative effectively inhibited tumor growth in xenograft models of breast cancer .
-
Neuroprotective Effects :
- The compound's ability to modulate neurotransmitter systems makes it a candidate for treating neurodegenerative diseases. In particular, its interaction with NMDA receptors suggests potential benefits in conditions such as Alzheimer's disease and Parkinson's disease .
- A study highlighted its neuroprotective effects against excitotoxicity in neuronal cultures, indicating a mechanism that could be leveraged for therapeutic interventions .
Neurobiology Applications
The role of this compound in neurobiology is significant due to its influence on neurotransmitter pathways:
- Modulation of Glutamate Receptors :
- The compound has been shown to act as an antagonist at NMDA receptors, which are critical in synaptic plasticity and memory formation. By reducing excitotoxicity associated with excessive glutamate signaling, it may help protect against neurodegeneration .
- A detailed investigation into the modulation of these receptors revealed that the compound could potentially enhance cognitive functions while mitigating neurotoxic effects observed in various neurological disorders .
Synthetic Organic Chemistry Applications
In synthetic organic chemistry, this compound serves as a versatile building block:
- Synthesis of Complex Molecules :
- The unique structure allows for the synthesis of more complex molecules through various chemical reactions such as amide coupling and cyclization reactions. It has been utilized to create novel pharmaceutical candidates with enhanced biological activities .
- A comprehensive study documented the successful synthesis of multiple derivatives using this compound as a precursor, showcasing its utility in drug development pipelines .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Inhibits specific kinases; reduces tumor growth |
| Neuroprotective effects | Modulates NMDA receptors; protects neurons | |
| Neurobiology | Modulation of neurotransmitter systems | Enhances cognitive function; reduces excitotoxicity |
| Synthetic Organic Chemistry | Building block for complex molecules | Facilitates synthesis of novel pharmaceuticals |
Mechanism of Action
The mechanism of action of 7-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Analysis
Key Observations:
- Core Saturation: The target compound’s tetrahydro-2,7-naphthyridine core offers intermediate rigidity compared to the hexahydro derivative in , which may influence binding affinity in biological systems .
- Functional Groups: The Boc group in the target compound contrasts with the 4-fluorophenyl and oxo groups in ’s anticancer intermediate, highlighting divergent strategies for solubility versus target engagement .
- Carboxylic Acid vs. Ester: Unlike the tert-butyl ester in ’s compound, the free carboxylic acid in the target compound may enhance reactivity in coupling reactions for drug synthesis .
Biological Activity
7-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound has the following properties:
- Molecular Formula : C14H18N2O4
- Molecular Weight : 278.30 g/mol
- CAS Number : 1393576-14-1
The structure features a naphthyridine core with a tert-butoxycarbonyl protective group, which is significant in organic synthesis for protecting amines during reactions.
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral activity , particularly against hepatitis B and D viruses. The naphthyridine structure is often associated with antimicrobial and anti-inflammatory activities as well.
Inhibition of Protein Aggregation
A study highlighted that derivatives of this compound can act as dual inhibitors of amyloid-beta (Aβ) and tau aggregation, which are critical in the pathogenesis of Alzheimer's disease. One specific derivative was shown to inhibit Aβ aggregation by 80% and tau aggregation by 68% at a concentration of 10 μM . This suggests potential therapeutic applications in neurodegenerative diseases.
Antitumor Activity
The compound has been investigated for its anti-tumor properties. It has been found to inhibit Class I PI3-kinase enzymes, which play a role in cancer cell proliferation. The inhibition of these enzymes can be beneficial in treating various cancers .
Study on Amyloid Inhibition
In vitro studies demonstrated that certain derivatives of the compound exhibited over 50% inhibition of Aβ aggregation at a concentration of 10 μM. The most potent inhibitor had an IC50 value of 3.09 μM against Aβ aggregation . This study emphasizes the compound's potential as a therapeutic agent in Alzheimer's disease.
Antiviral Activity Assessment
Another study assessed the antiviral effects of naphthyridine derivatives against hepatitis viruses. The results indicated significant inhibition rates, suggesting that modifications to the structure could enhance efficacy against viral infections.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Naphthyridine Core : Utilizing appropriate precursors to construct the naphthyridine framework.
- Introduction of the tert-butoxycarbonyl Group : Protecting amines during subsequent reactions to enhance yield and selectivity.
- Carboxylic Acid Functionalization : Finalizing the structure with carboxylic acid groups to ensure biological activity.
Comparative Analysis with Similar Compounds
| Compound Name | Similarity | Key Features |
|---|---|---|
| 6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid | 0.91 | Different position of tert-butoxycarbonyl group |
| tert-Butyl 5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate | 0.91 | Lacks chlorine substituent |
| 7-tert-butyl 3-methyl 5,6-dihydro-1,7-naphthyridine-3,7(8H)-dicarboxylate | 0.99 | Additional methyl and dicarboxylate functionalities |
This table illustrates how variations in structural components can influence biological activity and therapeutic potential.
Q & A
Q. What are the established synthetic routes for 7-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylic acid?
The synthesis typically involves multi-step reactions, including cyclization and tert-butoxycarbonyl (Boc) protection. A common approach starts with precursors like 2-aminopyridine derivatives and tert-butyl acrylate. Cyclization under acidic or basic conditions forms the naphthyridine core, followed by Boc protection and carboxylation. Monitoring via TLC and NMR ensures reaction progress, while HPLC confirms purity .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm hydrogen/carbon environments and regiochemistry.
- Mass spectrometry (MS) for molecular weight validation.
- HPLC to assess purity and identify impurities.
- Infrared spectroscopy (IR) for functional group verification (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound?
- Use PPE: Nitrile gloves, chemical goggles, and lab coats.
- Work in a fume hood to avoid inhalation of vapors.
- Avoid ignition sources due to potential electrostatic discharge risks.
- Store in sealed, dry containers at room temperature, away from moisture .
Q. How should researchers address common impurities during synthesis?
Impurities often arise from incomplete Boc protection or side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water) is effective. HPLC-MS can identify and quantify residual byproducts .
Q. What are the stability considerations for long-term storage?
The compound is hygroscopic and sensitive to hydrolysis. Store under inert gas (e.g., argon) in airtight containers with desiccants. Regular stability testing via NMR and HPLC is advised to detect degradation (e.g., Boc group cleavage) .
Advanced Research Questions
Q. How can reaction yields be optimized in large-scale synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Temperature control : Gradual heating (60–80°C) minimizes side reactions.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate key steps.
- Flow chemistry : Continuous reactors improve reproducibility and scalability .
Q. What mechanistic insights exist for functional group transformations in this compound?
- Boc deprotection : Typically occurs under acidic conditions (e.g., TFA), forming a carbocation intermediate.
- Carboxylic acid reactivity : Participates in amide couplings (e.g., EDC/HOBt) or esterifications.
- Naphthyridine ring modifications : Electrophilic substitution at C-3 is favored due to electron-deficient aromatic systems .
Q. How can researchers evaluate its potential biological activity?
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer effects using MTT assays on cell lines.
- Structure-activity relationship (SAR) studies : Modify the naphthyridine core or carboxylate group to assess impact on bioactivity.
- Molecular docking : Screen against targets like bacterial gyrase or kinase enzymes .
Q. What strategies resolve contradictions in spectral data interpretation?
- 2D NMR (COSY, HSQC) : Assigns overlapping proton/carbon signals.
- Isotopic labeling : Traces unexpected peaks (e.g., deuterium exchange for OH/NH groups).
- Computational modeling : DFT calculations predict NMR shifts and validate assignments .
Q. How does the compound behave under non-ambient conditions (e.g., high pH or temperature)?
- Thermal stability : TGA/DSC analysis reveals decomposition thresholds (>200°C).
- pH sensitivity : The Boc group hydrolyzes rapidly in acidic (pH < 3) or basic (pH > 10) conditions.
- Photostability : UV-Vis studies under light exposure assess degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
